3-tert-butyl-4-(chloromethyl)-1-methyl-1H-pyrazole
Description
3-tert-Butyl-4-(chloromethyl)-1-methyl-1H-pyrazole is a pyrazole derivative featuring a tert-butyl group at position 3, a chloromethyl (-CH₂Cl) substituent at position 4, and a methyl group at position 1. This compound’s structure combines steric bulk (tert-butyl) with electrophilic reactivity (chloromethyl), making it a versatile intermediate in medicinal chemistry and material science.
Key properties (extrapolated from analogs):
Properties
Molecular Formula |
C9H15ClN2 |
|---|---|
Molecular Weight |
186.68 g/mol |
IUPAC Name |
3-tert-butyl-4-(chloromethyl)-1-methylpyrazole |
InChI |
InChI=1S/C9H15ClN2/c1-9(2,3)8-7(5-10)6-12(4)11-8/h6H,5H2,1-4H3 |
InChI Key |
GLYQRAIUCREJNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C=C1CCl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-4-(chloromethyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-tert-butyl-4-(chloromethyl)-1H-pyrazole with methylating agents. One common method is the alkylation of 3-tert-butyl-4-(chloromethyl)-1H-pyrazole using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-4-(chloromethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of azido, methoxy, or amino derivatives of the pyrazole.
Oxidation: Formation of pyrazole carboxylic acids or ketones.
Reduction: Formation of pyrazole alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
3-tert-butyl-4-(chloromethyl)-1-methyl-1H-pyrazole is being investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : Studies indicate that pyrazole derivatives can inhibit inflammatory pathways, suggesting potential applications in treating conditions like arthritis.
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
Agrochemicals
The compound's ability to interact with biological systems makes it valuable in agrochemical formulations:
- Pesticide Development : Research has explored its use as a scaffold for designing new pesticides aimed at specific pests while minimizing environmental impact.
Material Science
Due to its unique chemical structure, this compound is also being studied for applications in material science:
- Polymer Synthesis : It serves as a precursor for creating specialty polymers with tailored properties for industrial applications.
Several studies highlight the applications of this compound:
Antimicrobial Evaluation
A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Anti-inflammatory Studies
Research focused on the anti-inflammatory effects of pyrazole derivatives indicated that modifications to the chloromethyl group could enhance their efficacy, leading to promising candidates for treating inflammatory diseases.
Polymer Applications
Innovative studies have explored the use of this compound in synthesizing polymers with specific mechanical properties, showcasing its versatility beyond traditional chemical applications.
Mechanism of Action
The mechanism of action of 3-tert-butyl-4-(chloromethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, leading to a decrease in enzyme activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
a) 3-(Chloromethyl)-1-methyl-1H-pyrazole (CAS 84547-64-8)
- Structure : Chloromethyl at position 3, methyl at position 1.
- Molecular weight : 130.58 g/mol .
- Key differences :
b) 5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (Compound 2n)
- Structure : Chloromethyl at position 3, carbaldehyde at position 4, chloro at position 5.
- Molecular weight : 193.0 g/mol .
- Key differences :
c) 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole (CAS 916766-83-1)
Functional Group Comparisons
a) Chloromethyl vs. Chloro Substituents
3-tert-Butyl-4-chloro-1H-pyrazole (CAS 860807-30-3) :
Target compound (chloromethyl) :
b) tert-Butyl vs. Aryl Substituents
3-tert-Butyl-1-(naphthalen-1-yl)-1H-pyrazol-5-amine (25o) :
Target compound :
- Combines steric bulk (tert-butyl) with electrophilic chloromethyl, enabling dual functionality in drug design (e.g., kinase inhibitors) .
Biological Activity
3-tert-butyl-4-(chloromethyl)-1-methyl-1H-pyrazole is a pyrazole derivative that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by a tert-butyl group and a chloromethyl substituent, contributes to its reactivity and interactions with biological macromolecules.
The molecular formula of this compound is CHClN, with a molecular weight of approximately 186.68 g/mol. The presence of both hydrophobic (tert-butyl) and electrophilic (chloromethyl) groups enhances its ability to interact with various biological targets, making it a subject of interest in drug development.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects against pathogens.
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing metabolic pathways and cellular processes.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of this compound. Its ability to inhibit the growth of various pathogens suggests that it could serve as a lead compound for developing new antimicrobial agents. For instance, it has shown activity against strains of bacteria and fungi, indicating broad-spectrum antimicrobial properties .
Anticancer Activity
The anticancer properties of pyrazole derivatives have been well-documented. In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including HCT116 (colon cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer) cells. For example, related compounds have shown IC values in the low micromolar range, indicating potent anticancer activity .
Study on Antimicrobial Properties
A study conducted by Pickard et al. evaluated the antifungal activity of pyrazole derivatives, including this compound. The results indicated that certain derivatives exhibited significant antifungal activity against pathogenic strains such as Candida albicans and Aspergillus niger. This suggests the potential for developing new antifungal therapies based on this compound .
Study on Cytotoxicity
In another study focusing on anticancer activity, researchers synthesized various pyrazole derivatives and tested their cytotoxic effects on different cancer cell lines. Compounds structurally related to this compound showed promising results, with some exhibiting IC values as low as 1.1 µM against HCT116 cells. These findings support the hypothesis that modifications to the pyrazole structure can enhance biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-tert-butyl-5-(chloromethyl)-1,3-thiazole | Thiazole | Contains a thiazole ring impacting reactivity and biological activity. |
| 3-tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole | Oxadiazole | Features an oxadiazole ring; different electronic properties due to nitrogen placement. |
| 3-tert-butyl-5-(chloromethyl)-1-methylpyrrole | Pyrrole | Pyrrole ring provides distinct reactivity patterns compared to pyrazoles. |
The unique combination of tert-butyl and chloromethyl groups in this compound distinguishes it from other structurally similar compounds, enhancing its chemical reactivity and potential biological activity.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 3-tert-butyl-4-(chloromethyl)-1-methyl-1H-pyrazole?
- Methodology : Multi-step synthesis involving cyclocondensation and functionalization is common for pyrazole derivatives. For example:
-
Step 1 : Condensation of tert-butyl acetoacetate with methylhydrazine to form the pyrazole core .
-
Step 2 : Chloromethylation via reaction with chloromethylating agents (e.g., ClCH₂OCH₃ in acidic conditions) .
-
Key Considerations : Reaction temperature (50–80°C), solvent choice (THF or DCM), and catalyst (e.g., Cu(I) for regioselectivity) .
Table 1 : Example Reaction Conditions for Pyrazole Derivatives
Step Reagents/Conditions Yield (%) Reference Cyclization Hydrazine hydrate, 80°C, THF 60–75 Chloromethylation ClCH₂OCH₃, H₂SO₄, 50°C ~50
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify substituent positions (e.g., tert-butyl at C3: δ ~1.4 ppm for 9H; chloromethyl at C4: δ ~4.5 ppm for CH₂Cl) .
- IR Spectroscopy : Confirm C-Cl stretch (~600–800 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak (e.g., [M+H⁺] at m/z 215.1) and fragmentation patterns .
Advanced Research Questions
Q. How does the chloromethyl group influence reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodology :
- Nucleophilic Substitution : The chloromethyl group undergoes SN2 reactions with amines/thiols. For example, substitution with piperidine in DMF at 60°C yields tertiary amine derivatives .
- Cross-Coupling : Pd-catalyzed reactions (e.g., Suzuki-Miyaura) require inert atmospheres and ligands (e.g., XPhos). Steric hindrance from the tert-butyl group may reduce yields .
Q. What computational approaches predict the tert-butyl group’s impact on pyrazole ring electronics and steric effects?
- Methodology :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to assess steric bulk and electron density distribution .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships .
- Key Finding : The tert-butyl group increases hydrophobicity (logP ~3.5) and steric volume (~110 ų), reducing binding affinity in polar active sites .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for pyrazole derivatives?
- Case Study : A 61% yield for triazole-pyrazole hybrids (via click chemistry) vs. 40% for sterically hindered analogs .
- Resolution :
-
Catalyst Optimization : Use Cu(I)/TBTA ligands to enhance regioselectivity and reduce side reactions .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .
- Table 2 : Variables Affecting Yield
Variable High-Yield Conditions Low-Yield Conditions Catalyst CuSO₄/NaAsc (61%) Pd(OAc)₂ (40%) Temperature 50°C 80°C
Research Workflow Recommendations
- Synthesis : Prioritize modular approaches (e.g., post-functionalization of pre-formed pyrazoles) to avoid side reactions .
- Characterization : Combine NMR, IR, and HRMS for unambiguous structural assignment .
- Data Interpretation : Use computational tools (e.g., Gaussian, AutoDock) to rationalize experimental results and guide optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
